molecular formula C10H14ClN3O B1390307 4-Hydroxydebrisoquin hydrochloride CAS No. 1185295-02-6

4-Hydroxydebrisoquin hydrochloride

Cat. No.: B1390307
CAS No.: 1185295-02-6
M. Wt: 227.69 g/mol
InChI Key: HUSNRGZCCQPWTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxydebrisoquin hydrochloride typically involves the hydroxylation of debrisoquin. This process can be catalyzed by cytochrome P-450 enzymes, which introduce a hydroxyl group at the 4-position of the debrisoquin molecule . The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired hydroxylation.

Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions using recombinant cytochrome P-450 enzymes. These enzymes are engineered to enhance the efficiency and yield of the hydroxylation process. The product is then purified through various chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxydebrisoquin hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The primary mechanism of action of 4-Hydroxydebrisoquin hydrochloride involves its role as a substrate for cytochrome P-450 enzymes. It is metabolized by these enzymes, and the rate of metabolism can indicate the presence of specific polymorphisms in the enzyme. This information is crucial for understanding individual variations in drug metabolism and can help in predicting adverse drug reactions .

Properties

IUPAC Name

4-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.ClH/c11-10(12)13-5-7-3-1-2-4-8(7)9(14)6-13;/h1-4,9,14H,5-6H2,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSNRGZCCQPWTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CN1C(=N)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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